4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide (CAS: 877816-98-3) is a sulfonamide derivative characterized by its hybrid heterocyclic structure. The molecular formula is C₁₆H₁₄FNO₅S₃, with a molecular weight of 415.48 g/mol . Its structure features a benzene sulfonamide core substituted with a fluorine atom at the para position, a furan-2-yl group, and a thiophene-2-sulfonyl moiety attached to an ethyl linker. This compound is marketed for research purposes, with a purity of 90% and a discounted price of $402.00 .
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S3/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPLBWTZDUYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their sulfonylation and subsequent coupling with the fluorobenzene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO₂NH–) undergoes nucleophilic substitution under specific conditions. Key reactions include:
Grignard Reagent Addition
Reaction with methyl magnesium chloride in tetrahydrofuran (THF) at –10°C followed by warming to room temperature yields alcohol derivatives via nucleophilic attack on the sulfonamide ester intermediate .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| THF, –10°C → RT, 6 h | MeMgCl (3 M in THF) | Sulfonamide alcohol | 85% |
Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond. For example, treatment with HCl or NaOH generates sulfonic acid and amine byproducts.
Electrophilic Aromatic Substitution (EAS)
The fluorobenzene ring participates in EAS reactions, with fluorine acting as a meta-directing group.
Nitration
Nitration occurs at the meta position relative to the fluorine atom.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| HNO₃, H₂SO₄, 0–5°C | Nitronium ion (NO₂⁺) | 4-Fluoro-3-nitrobenzene sulfonamide |
Halogenation
Chlorination or bromination proceeds similarly at the meta position.
Oxidation of Thiophene-Sulfonyl Moiety
The thiophene-sulfonyl group (–SO₂–C₄H₃S) is susceptible to oxidation.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| H₂O₂, AcOH, 60°C | Peracid | Thiophene-sulfone derivative |
Oxidation enhances electrophilicity, potentially improving binding in biological targets.
Functionalization of the Furan Ring
The furan group undergoes electrophilic substitution (e.g., formylation, acylation) at the α-position.
Friedel-Crafts Acylation
| Reaction Conditions | Reagents | Product |
|---|---|---|
| AlCl₃, CH₃COCl, RT | Acetyl chloride | 2-Acetylfuran derivative |
Cross-Coupling Reactions
While fluorine is a poor leaving group, the compound’s benzene ring can participate in palladium-catalyzed couplings if modified. For example, replacing fluorine with iodide enables Suzuki-Miyaura reactions .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 415.5 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase enzymes.
Carbonic Anhydrase Inhibition
Research has shown that sulfonamides, including derivatives similar to 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide, exhibit potent inhibition of carbonic anhydrase II. A study demonstrated that a series of furan-2-sulfonamides displayed nanomolar-level potency against this enzyme, suggesting potential applications as ocular hypotensive agents in treating glaucoma .
Anticancer Activity
The compound's structural features may contribute to anticancer properties. Compounds with similar thiophene and furan moieties have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, derivatives showed significant cytotoxic effects on A549 human lung adenocarcinoma cells, indicating that modifications to the sulfonamide structure can enhance anticancer efficacy .
Formulation and Solubility Studies
Understanding the solubility of this compound is crucial for its formulation in pharmaceutical applications. Studies have assessed the solubility of related compounds in water and physiological buffers (pH 7.4), which is essential for developing effective drug delivery systems . The ability to formulate the compound in solution impacts its bioavailability and therapeutic effectiveness.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how structural modifications influence biological activity. For example, the presence of electron-donating groups on the benzene ring has been correlated with enhanced inhibitory activity against cancer cell lines . Such findings emphasize the importance of chemical modifications in optimizing therapeutic effects.
Topical Ocular Agents
A notable application is the development of topical agents for lowering intraocular pressure. In vivo studies on rabbits have shown that certain sulfonamide derivatives can effectively reduce ocular pressure, highlighting their potential use in glaucoma treatment .
Antimicrobial Properties
Compounds similar to 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide have also been investigated for antimicrobial activity. Research indicates that structural variations can lead to improved efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broader application in infectious disease management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The furan and thiophene rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds, focusing on molecular features, synthesis, and reported activities:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations
Structural Diversity: The target compound’s furan-thiophene-sulfonamide architecture distinguishes it from analogs like G856-3141 (thiazole-trifluoromethyl) and 2e (bulky tert-butylphenyl groups) . Heterocyclic substituents (e.g., furan vs.
Molecular Weight and Bioavailability :
- The target compound (415.48 g/mol) is lighter than G856-3141 (444.47 g/mol) and 2e (556.72 g/mol), suggesting better membrane permeability .
- Higher molecular weight in 2e correlates with increased steric hindrance, which may limit cellular uptake .
Compounds like 2e and 2f are prepared via GP1 methods using vinylbenzene precursors and silica gel chromatography .
Biological Activity :
- Trisubstituted triazines exhibit BACE1 inhibition (IC₅₀: 10–50 µM), a target for Alzheimer’s disease .
- Furan-triazole derivatives () demonstrate anti-exudative activity, linked to electron-withdrawing groups (e.g., fluorine, nitro) enhancing potency .
- The target compound’s thiophene-sulfonyl group may confer unique electronic effects, but its biological profile remains uncharacterized .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: Fluorine in the target compound’s benzene ring may enhance metabolic stability compared to non-halogenated analogs .
- Heterocyclic Moieties : Thiophene-sulfonyl groups (target) vs. thiazole (G856-3141) could modulate selectivity for enzymes like cyclooxygenase or kinases .
- Anti-Inflammatory Potential: Furan-containing analogs () show anti-exudative effects, suggesting the target compound merits evaluation in inflammation models .
Biological Activity
4-Fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. Its unique structural features, including a fluorinated aromatic system, a furan moiety, and a thiophene ring, suggest potential biological activities. This article reviews the compound's biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is with a molecular weight of approximately 431.6 g/mol. Its structure is characterized by the following components:
| Component | Description |
|---|---|
| Fluorine atom | Enhances chemical reactivity |
| Furan moiety | Contributes to biological interactions |
| Thiophene ring | Potentially increases antimicrobial properties |
| Sulfonamide group | Known for diverse biological activities |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies suggest that the presence of the sulfonamide group in 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide may confer significant antibacterial properties. For instance:
- Antibacterial Studies : Compounds structurally related to this sulfonamide have shown effectiveness against various bacterial strains, potentially due to their ability to inhibit bacterial enzymes involved in cell wall synthesis .
Anticancer Activity
The compound's structural features may also contribute to its anticancer potential:
- Cytotoxicity Assays : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, compounds with thiophene and furan rings have been noted for their ability to induce apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for elucidating how structural modifications influence biological activity. Key findings include:
- Fluorination Effects : The introduction of fluorine has been associated with increased lipophilicity, enhancing membrane permeability and bioavailability .
- Furan and Thiophene Contributions : The presence of these heterocycles is linked to improved interactions with biological targets due to their electron-rich nature, facilitating binding with proteins .
- Sulfonamide Group Role : This functional group is known for its ability to mimic natural substrates in enzymatic reactions, which may enhance its inhibitory effects against specific targets .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study 1 : A derivative of benzenesulfonamide demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications similar to those in 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide could yield potent antimicrobial agents .
- Case Study 2 : Research on thiophene-containing sulfonamides revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
Q & A
Basic: How can the synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide be optimized for reproducibility?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as thiophene-2-sulfonyl chloride and 2-(furan-2-yl)ethylamine. Key steps include:
- Sulfonylation : Reacting the amine intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Coupling : Introducing the 4-fluorobenzenesulfonamide group via nucleophilic substitution, requiring inert atmosphere (N₂/Ar) and controlled heating (50–60°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential to verify the presence of the furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.8 ppm), and sulfonamide (δ 3.1–3.5 ppm) groups. ¹⁹F NMR confirms the position of the fluorine substituent .
- Mass Spectrometry (MS) : HRMS (ESI⁺) provides exact mass confirmation (e.g., m/z calculated for C₁₇H₁₅FNO₅S₂: 420.0372) .
- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretching (1350–1150 cm⁻¹) and aromatic C-F bonds (1250–1100 cm⁻¹) .
Advanced: How does the compound’s structure influence its potential biological targets?
Methodological Answer:
The compound’s hybrid structure combines furan (hydrogen-bond acceptor), thiophene sulfonyl (electron-withdrawing group), and 4-fluorobenzenesulfonamide (hydrophobic moiety), which may target enzymes like carbonic anhydrase or cyclooxygenase (COX).
- Structure-Activity Relationship (SAR) :
- In Silico Docking : Use tools like AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) or carbonic anhydrase IX (PDB ID: 3IAI). Validate with site-directed mutagenesis .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.1–10 µM) may arise from:
- Assay Conditions : Variations in buffer pH, temperature, or co-factor availability (e.g., Zn²⁺ for metalloenzymes). Standardize protocols using reference inhibitors (e.g., celecoxib for COX-2) .
- Cellular Models : Primary cells vs. immortalized lines (e.g., HEK-293 vs. HCT-116) exhibit differing expression levels of target proteins. Use siRNA knockdown to confirm target specificity .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH regeneration system) to identify rapid degradation as a confounding factor .
Advanced: What strategies are recommended for designing derivatives to improve pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 (predicted) to <2.5, improving aqueous solubility. Use shake-flask method or HPLC-derived LogP measurements .
- Metabolic Blocking : Replace labile hydrogen atoms on the furan ring with deuterium or methyl groups to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonamide as a phosphonate ester for enhanced oral bioavailability. Monitor conversion rates in simulated gastric fluid .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfonamide group .
- Solvent : For long-term storage (>6 months), dissolve in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., NF-κB or HIF-1α pathways) .
- Chemical Proteomics : Use affinity chromatography with the compound immobilized on sepharose beads to pull down interacting proteins. Identify via LC-MS/MS .
- In Vivo Models : Test in zebrafish embryos (Danio rerio) for toxicity and efficacy. Dose at 10–50 µM and monitor phenotypic changes via bright-field microscopy .
Basic: What are the critical controls for in vitro cytotoxicity assays?
Methodological Answer:
- Negative Control : Untreated cells (culture medium only) to establish baseline viability.
- Solvent Control : DMSO concentration matched to treatment groups (typically ≤0.1%).
- Positive Control : Staurosporine (1 µM) or cisplatin (50 µM) to confirm assay sensitivity.
- Data Normalization : Express viability as % of solvent control. Use ≥3 biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) .
Advanced: How can computational methods guide the optimization of this compound’s selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target proteins (e.g., carbonic anhydrase II vs. IX) over 100 ns to identify destabilizing interactions. Modify the fluorophenyl group to reduce off-target binding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing fluorine with chlorine) to predict selectivity improvements .
- Pharmacophore Modeling : Align with known selective inhibitors (e.g., acetazolamide for carbonic anhydrase) to prioritize derivatives .
Advanced: What experimental approaches can elucidate metabolic pathways of this compound?
Methodological Answer:
- LC-HRMS Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via untargeted HRMS (Thermo Q-Exactive). Key Phase I metabolites include hydroxylated furan or sulfonamide N-oxidation products .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify enzyme inhibition. IC₅₀ values <10 µM suggest drug-drug interaction risks .
- Bile Cannulation Studies : Administer radiolabeled compound (¹⁴C) to rats and collect bile to detect Phase II conjugates (glucuronides, sulfates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
